Tert-butyl (1-(3-nitropyridin-2-yl)pyrrolidin-3-yl)carbamate
CAS No.:
Cat. No.: VC18696076
Molecular Formula: C14H20N4O4
Molecular Weight: 308.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H20N4O4 |
|---|---|
| Molecular Weight | 308.33 g/mol |
| IUPAC Name | tert-butyl N-[1-(3-nitropyridin-2-yl)pyrrolidin-3-yl]carbamate |
| Standard InChI | InChI=1S/C14H20N4O4/c1-14(2,3)22-13(19)16-10-6-8-17(9-10)12-11(18(20)21)5-4-7-15-12/h4-5,7,10H,6,8-9H2,1-3H3,(H,16,19) |
| Standard InChI Key | IUXNCGRUHMYCFX-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCN(C1)C2=C(C=CC=N2)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The compound has the molecular formula C₁₄H₂₀N₄O₄ and a molecular weight of 308.33 g/mol . Its IUPAC name, tert-butyl N-[1-(3-nitropyridin-2-yl)pyrrolidin-3-yl]carbamate, reflects the tert-butyl carbamate group attached to the pyrrolidine ring, which is further substituted with a 3-nitropyridine at the nitrogen atom. Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | Not publicly disclosed |
| SMILES | CC(C)(C)OC(=O)NC1CCN(C1)C2=CC=CN=C2N+[O-] |
| InChI Key | IUXNCGRUHMYCFX-UHFFFAOYSA-N |
| XLogP3 | 1.8 (predicted) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
The nitro group at the pyridine’s 3-position enhances electrophilicity, facilitating nucleophilic substitutions or reductions .
Synthesis and Reaction Pathways
Primary Synthetic Routes
The compound is typically synthesized via palladium-catalyzed coupling between tert-butyl carbamate and pyrrolidine derivatives. A common approach involves:
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Nitration: Introducing the nitro group to pyridine precursors .
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Ring Formation: Coupling nitro-substituted pyridine with pyrrolidine under basic conditions.
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Carbamate Protection: Reacting the pyrrolidine amine with di-tert-butyl dicarbonate (Boc anhydride) .
Example protocol from a supplier (AK Scientific) notes yields optimized through palladium catalysis and inert atmosphere conditions .
Key Reaction Intermediates
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3-Nitro-2-pyrrolidinylpyridine: Forms the core heterocyclic structure.
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Boc-Protected Amine: Ensures stability during subsequent reactions .
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
This compound serves as a precursor in synthesizing:
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Kinase Inhibitors: Analogous structures are cited in patents for Pim kinase inhibitors, highlighting its utility in oncology .
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Adenosine Receptor Antagonists: Nitropyridine derivatives are explored for treating inflammatory diseases .
| Hazard Category | Signal Word | Precautions |
|---|---|---|
| Skin Irritation (Cat. 2) | Warning | Avoid direct contact |
| Eye Damage (Cat. 2A) | Use safety goggles | |
| Respiratory Toxicity | Use fume hood |
Source mandates handling in well-ventilated areas with PPE, including nitrile gloves and lab coats.
Comparative Analysis with Structural Analogs
Positional Isomerism: 3-Nitro vs. 5-Nitro
Comparing tert-butyl (1-(3-nitropyridin-2-yl)pyrrolidin-3-yl)carbamate (3-NO₂) with its 5-nitro isomer:
| Property | 3-Nitro Isomer | 5-Nitro Isomer |
|---|---|---|
| Reactivity | Higher electrophilicity | Lower resonance stabilization |
| Synthetic Utility | Prefers nucleophilic substitution | Favors reduction to amine |
| Bioactivity | Broader kinase inhibition | Selective receptor targeting |
Carbamate Variations
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